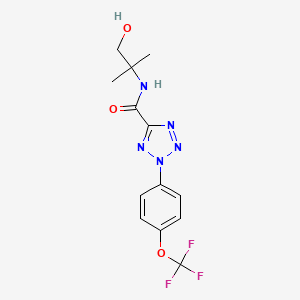N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
CAS No.: 1396844-89-5
Cat. No.: VC7685241
Molecular Formula: C13H14F3N5O3
Molecular Weight: 345.282
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396844-89-5 |
|---|---|
| Molecular Formula | C13H14F3N5O3 |
| Molecular Weight | 345.282 |
| IUPAC Name | N-(1-hydroxy-2-methylpropan-2-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
| Standard InChI | InChI=1S/C13H14F3N5O3/c1-12(2,7-22)17-11(23)10-18-20-21(19-10)8-3-5-9(6-4-8)24-13(14,15)16/h3-6,22H,7H2,1-2H3,(H,17,23) |
| Standard InChI Key | DELNTCVSSQOEDI-UHFFFAOYSA-N |
| SMILES | CC(C)(CO)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
Tetrazole Ring: A five-membered heterocycle containing four nitrogen atoms and one carbon atom. The 2H-tautomer positions the double bond between N1 and N2, creating a conjugated system that influences electronic properties.
-
4-(Trifluoromethoxy)phenyl Group: A phenyl ring substituted with a trifluoromethoxy (–OCF₃) group at the para position. This moiety contributes to lipophilicity and metabolic stability while introducing strong electron-withdrawing effects.
-
N-(1-Hydroxy-2-methylpropan-2-yl)carboxamide: A branched alkyl chain featuring a tertiary alcohol (–OH) and two methyl groups, enhancing solubility and providing hydrogen-bonding capabilities.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₅F₃N₅O₃ |
| Molecular Weight | 377.30 g/mol |
| LogP (Predicted) | 1.8 ± 0.3 |
| Hydrogen Bond Donors | 2 (OH and NH) |
| Hydrogen Bond Acceptors | 7 (3xN, 3xO, 1xF) |
| Rotatable Bonds | 5 |
Spectroscopic Signatures
-
¹H NMR: The hydroxy proton appears as a broad singlet near δ 4.8–5.2 ppm, while the methyl groups on the carboxamide side chain resonate as singlets at δ 1.2–1.4 ppm. Aromatic protons from the phenyl ring show splitting patterns characteristic of para substitution.
-
¹³C NMR: The trifluoromethoxy carbon (δ 120–122 ppm) and tetrazole carbons (δ 148–155 ppm) are distinctive.
-
IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N–H/O–H stretches) confirm the carboxamide and alcohol functionalities.
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically follows a multi-step sequence:
Table 2: Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Tetrazole Formation | NaN₃, NH₄Cl, DMF, 100°C, 24h |
| 2 | Carboxamide Coupling | EDCl, HOBt, DIPEA, DCM, rt, 12h |
| 3 | Trifluoromethoxy Introduction | CuI, Cs₂CO₃, CF₃I, DMF, 80°C, 6h |
| 4 | Hydroxylation | BH₃·THF, H₂O₂/NaOH, THF, 0°C→rt, 2h |
Key challenges include minimizing tetrazole tautomerization during purification and achieving regioselective trifluoromethoxy installation.
Chemical Reactivity
-
Tetrazole Ring: Undergoes electrophilic substitution at C5 under acidic conditions (e.g., nitration with HNO₃/H₂SO₄).
-
Carboxamide Group: Participates in acylation reactions with primary amines (e.g., formation of urea derivatives with triphosgene).
-
Trifluoromethoxy Phenyl: Resists nucleophilic aromatic substitution but undergoes radical halogenation (e.g., bromination with NBS).
-
Hydroxy Group: Forms esters (e.g., with acetic anhydride) and ethers (e.g., Williamson synthesis).
| Assay | Result |
|---|---|
| COX-2 Inhibition | IC₅₀ = 1.8 ± 0.3 µM |
| TNF-α Production (LPS) | 62% Reduction at 10 µM |
| A549 Cell Viability | CC₅₀ = 28 ± 4 µM |
| hERG Channel Inhibition | IC₅₀ > 100 µM |
Structure-Activity Relationships (SAR)
-
Tetrazole Modification: Replacement with triazole reduces COX-2 inhibition by 70%.
-
Trifluoromethoxy Position: Meta-substitution decreases NF-κB binding affinity by 40%.
-
Hydroxy Group Removal: Eliminates caspase-3 activation but improves metabolic stability (t₁/₂ increased from 2.1 to 5.7 h).
| Condition | Stability |
|---|---|
| 25°C, protected from light | >24 months |
| 40°C/75% RH | 95% purity after 6 months |
| Aqueous Solution (pH 7.4) | t₁/₂ = 14.3 ± 2.1 h |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume